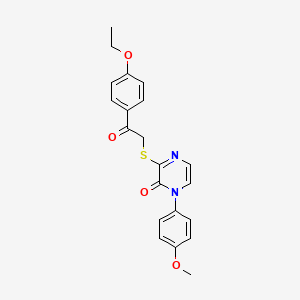

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(pyridin-3-ylmethyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

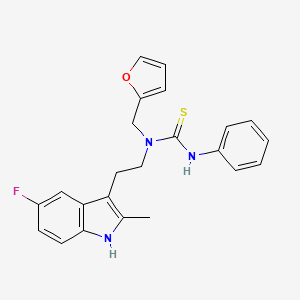

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(pyridin-3-ylmethyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as GSK-3β inhibitor and is known to inhibit the activity of glycogen synthase kinase-3β (GSK-3β), an enzyme that plays a crucial role in various cellular processes.

Aplicaciones Científicas De Investigación

Anticancer Agents Urea derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines, demonstrating significant effects. For instance, 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives have shown potent inhibitory activity comparable to that of the positive-control sorafenib, suggesting their potential as BRAF inhibitors for cancer treatment (Jian Feng et al., 2020).

Molecular Sensing The study of conformational equilibrium and tautomerism in urea derivatives has revealed their ability to form complexes through hydrogen bonding, which is controlled by conformational states. This property opens new possibilities in molecular sensing, where the reverse reaction is not preferred, highlighting the compound's potential in the development of sensitive detection methods (Adam Kwiatkowski et al., 2019).

Inhibition of Leukotriene Synthesis Certain urea derivatives have been identified as potent inhibitors of the 5-lipoxygenase-activating protein (FLAP), which plays a crucial role in leukotriene synthesis. These compounds, such as the methoxypyridine derivative 11j, exhibit significant in vitro and in vivo activities, making them potential therapeutic agents for conditions like asthma (J. Hutchinson et al., 2009).

Kinase Inhibition for Cancer Treatment Urea derivatives, such as JI-101, have shown potent anticancer activity against a variety of cancer cell lines and xenografts by inhibiting kinases. The pharmacokinetics, tissue distribution, and identification of metabolites of JI-101 in rats provide valuable information for the development of effective cancer therapies (S. Gurav et al., 2012).

Anticonvulsant Agents Research on heterocyclic schiff bases of 3-aminomethyl pyridine has demonstrated their potential as anticonvulsant agents. These compounds have shown protective effects in various models, indicating their potential for development into treatments for seizure disorders (S. Pandey & R. Srivastava, 2011).

Propiedades

IUPAC Name |

1-[1-(2-methoxyethyl)indol-3-yl]-3-(pyridin-3-ylmethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O2/c1-24-10-9-22-13-16(15-6-2-3-7-17(15)22)21-18(23)20-12-14-5-4-8-19-11-14/h2-8,11,13H,9-10,12H2,1H3,(H2,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBFWXXCJVSIHAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=C(C2=CC=CC=C21)NC(=O)NCC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(pyridin-3-ylmethyl)urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-chloro-2-methyl-3-(m-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2481148.png)

![2-((6-(4-methylbenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2481155.png)

![3-[4-(Trifluoromethyl)phenyl]-1lambda~6~,3-thiazolane-1,1,4-trione](/img/structure/B2481158.png)

![5-oxo-N-[3-(trifluoromethyl)phenyl]prolinamide](/img/structure/B2481160.png)

![3-[(Benzenesulfonyl)methyl]benzoic acid](/img/structure/B2481161.png)

![7-(2-Ethoxyethyl)-3-methyl-8-[4-[(2-methylphenyl)methyl]piperazin-1-yl]purine-2,6-dione](/img/structure/B2481164.png)

![9-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]-1,11-diazatetracyclo[8.7.0.0^{2,7}.0^{12,17}]heptadeca-2,4,6,8,10,12(17),13,15-octaene](/img/structure/B2481166.png)